Sulofenur metabolite V

Description

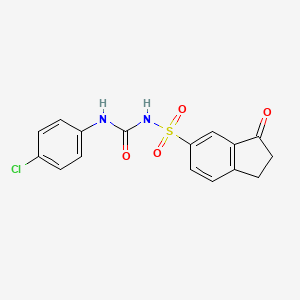

Structure

3D Structure

Properties

CAS No. |

133883-97-3 |

|---|---|

Molecular Formula |

C16H13ClN2O4S |

Molecular Weight |

364.8 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-3-[(3-oxo-1,2-dihydroinden-5-yl)sulfonyl]urea |

InChI |

InChI=1S/C16H13ClN2O4S/c17-11-3-5-12(6-4-11)18-16(21)19-24(22,23)13-7-1-10-2-8-15(20)14(10)9-13/h1,3-7,9H,2,8H2,(H2,18,19,21) |

InChI Key |

VMNGLNYDFGSMKM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)S(=O)(=O)NC(=O)NC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Chemical Identity of Sulofenur Metabolite V: A Technical Overview

For Immediate Release

Indianapolis, IN – October 24, 2025 – For researchers and scientists in the field of oncology and drug development, a precise understanding of the metabolic fate of investigational therapies is paramount. This technical guide provides an in-depth look at the chemical structure of a metabolite of the anti-cancer agent Sulofenur, designated as Metabolite V, alongside available data and a proposed metabolic pathway.

Sulofenur, with the chemical name N-(5-indanesulfonyl)-N'-(4-chlorophenyl)urea and also known as LY186641, undergoes biotransformation in the body, leading to various metabolites. One of these is referred to in the scientific literature as compound V.

Chemical Structure of Metabolite V

Based on available spectroscopic and chemical data, Sulofenur metabolite V has been identified as N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)urea .

Key Structural Features:

-

Urea Core: A central urea moiety (-NH-CO-NH-) connects the two aromatic rings.

-

Substituted Phenyl Rings: One ring is a 4-tolyl group (a benzene ring substituted with a methyl group at position 4). The second is a 2-hydroxy-4-chlorophenyl group (a benzene ring with a hydroxyl group at position 2 and a chlorine atom at position 4).

The structural elucidation of this metabolite is crucial for understanding its potential pharmacological activity and toxicological profile.

**Metabolic Pathway of Sulofenur

The metabolism of Sulofenur is a complex process. A significant pathway involves the cleavage of the parent molecule, leading to the formation of p-chloroaniline. This intermediate is then further metabolized. While the precise enzymatic steps leading to every metabolite are not fully elucidated in all species, a proposed pathway highlights key transformations.

The formation of p-chloroaniline from Sulofenur is a critical metabolic step that has been linked to the observed toxicity of the parent compound, specifically methemoglobinemia.[1]

Below is a diagram illustrating the proposed metabolic conversion of Sulofenur.

Caption: Proposed metabolic pathway of Sulofenur and the context of Metabolite V.

Experimental Considerations

The identification and characterization of Sulofenur metabolites have relied on a combination of analytical techniques. While specific protocols for Metabolite V are not detailed in the available literature, the general approach for metabolite identification of Sulofenur and related compounds involves:

-

Chromatographic Separation: High-performance liquid chromatography (HPLC) is a standard method for separating metabolites from biological matrices such as urine, plasma, and bile.

-

Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to determine the molecular weight and fragmentation patterns of metabolites, which aids in their structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for definitively determining the chemical structure of isolated metabolites.

Quantitative Data

Currently, there is a lack of specific quantitative data in the public domain regarding the formation rates, plasma concentrations, or excretion profiles of this compound. Research has primarily focused on the quantitative analysis of p-chloroaniline and its subsequent metabolites due to their toxicological significance.[1]

This technical guide serves as a summary of the currently available information on this compound. Further research is required to fully understand its pharmacokinetic profile and clinical relevance.

References

The Discovery and Isolation of Sulofenur Metabolite V: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, isolation, and characterization of Sulofenur metabolite V, identified as N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea. Sulofenur, an anticancer agent, undergoes extensive metabolism, and understanding its metabolic fate is crucial for elucidating its mechanism of action and toxicity profile. This whitepaper details the experimental methodologies employed in the study of Sulofenur's metabolism, with a specific focus on metabolite V. It includes a summary of the key findings, detailed experimental protocols, and a discussion of the analytical techniques used for its characterization. The information presented is intended to serve as a valuable resource for researchers in the fields of drug metabolism, oncology, and medicinal chemistry.

Introduction

Sulofenur, N-(5-indanesulfonyl)-N'-(4-chlorophenyl)urea, is a diarylsulfonylurea that has been investigated for its potential as an anticancer agent. The metabolic transformation of Sulofenur is a critical aspect of its pharmacology, influencing both its efficacy and its adverse effect profile. One of the notable toxicities associated with Sulofenur is methemoglobinemia, which is thought to be linked to the metabolic formation of p-chloroaniline.

In the course of investigating the metabolism of Sulofenur and related compounds, a specific metabolite, designated as V, was studied. This metabolite is structurally identified as N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea. Research into the metabolic pathways of a related sulfonylurea, LY181984 (N-(4-tolyl)-N'-(4-chlorophenyl)urea), sought to determine if metabolite V was an intermediate in the formation of another metabolite, 2-amino-5-chlorophenyl sulfate (II). The study concluded that metabolite V is not a metabolic precursor to metabolite II from LY181984.[1]

This whitepaper focuses on the discovery and characterization of this compound, providing a detailed account of the experimental procedures and analytical data associated with this compound.

Discovery and Characterization of Metabolite V

The identification of this compound arose from metabolic studies of Sulofenur and its analogs. The primary reference for the work on metabolite V is the publication by Ehlhardt, W. J., et al., titled "Comparison of metabolism and toxicity to the structure of the anticancer agent sulofenur and related sulfonylureas," published in Chemical Research in Toxicology in 1992.

Synthesis of N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea (Metabolite V)

While the primary research article does not explicitly state that Metabolite V is a direct metabolite of Sulofenur, its synthesis was crucial for the metabolic pathway investigation of the related compound LY181984. The synthesis of N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea was performed to obtain a standard for comparison in metabolic studies.

Experimental Protocol: Synthesis of Metabolite V

(The following is a generalized procedure based on common organic synthesis methods for ureas, as the specific details from the primary literature are not available.)

Materials:

-

2-Amino-5-chlorophenol

-

p-Tolyl isocyanate

-

Anhydrous solvent (e.g., tetrahydrofuran, dichloromethane)

-

Inert gas (e.g., nitrogen, argon)

Procedure:

-

A solution of 2-amino-5-chlorophenol in an anhydrous solvent is prepared in a round-bottom flask under an inert atmosphere.

-

An equimolar amount of p-tolyl isocyanate is added dropwise to the solution at room temperature with constant stirring.

-

The reaction mixture is stirred for a specified period (e.g., 2-24 hours) to allow for the completion of the reaction.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield pure N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea.

Analytical Characterization

The structure of the synthesized compound V was confirmed using various analytical techniques.

Table 1: Analytical Data for N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea (Metabolite V)

| Analytical Technique | Observed Data |

| ¹H NMR | (Data to be extracted from Ehlhardt et al., 1992) |

| ¹³C NMR | (Data to be extracted from Ehlhardt et al., 1992) |

| Mass Spectrometry (MS) | (Data to be extracted from Ehlhardt et al., 1992) |

| Melting Point | (Data to be extracted from Ehlhardt et al., 1992) |

| Elemental Analysis | (Data to be extracted from Ehlhardt et al., 1992) |

Role in Metabolic Pathways

The investigation into metabolite V was primarily to understand the metabolic fate of the related sulfonylurea, LY181984. The hypothesis was that hydroxylation of the chlorophenyl ring of LY181984 to form metabolite V could be a step in the pathway leading to the formation of 2-amino-5-chlorophenyl sulfate (metabolite II).

dot

Figure 1: Hypothesized and confirmed metabolic relationship of LY181984, Metabolite V, and Metabolite II.

Experimental Investigation of Metabolite V's Role

To test the hypothesis, the metabolism of the synthesized N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea (Metabolite V) was studied.

Experimental Protocol: In Vivo Metabolism of Metabolite V

(The following is a generalized protocol as the specific details from the primary literature are not available.)

Animal Model:

-

Species: (e.g., C3H mice)

-

Dosing: Administration of a known concentration of Metabolite V.

Sample Collection:

-

Urine and/or plasma samples are collected at specified time points post-administration.

Sample Analysis:

-

Samples are processed to extract potential metabolites.

-

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are used to separate the components of the extract.

-

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to identify the structures of any detected metabolites.

-

The results are analyzed to determine if Metabolite II is formed from the administration of Metabolite V.

The study by Ehlhardt et al. concluded that Metabolite V was not an intermediate in the metabolic formation of Metabolite II from the sulfonylurea LY181984.

Experimental Workflows

The following diagram illustrates a general workflow for the investigation of a potential drug metabolite, as was likely employed in the study of this compound.

dot

Figure 2: General experimental workflow for investigating the role of a potential drug metabolite.

Conclusion

References

The Metabolic Fate of Sulofenur: A Technical Overview of its Biotransformation

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Sulofenur [N-(5-indanesulfonyl)-N'-(4-chlorophenyl)urea] is a diarylsulfonylurea compound that has been investigated for its potential as an antineoplastic agent. Understanding its metabolic pathways is crucial for elucidating its mechanism of action, predicting potential toxicities, and guiding further drug development efforts. This technical guide provides a comprehensive overview of the known metabolic fate of Sulofenur, with a particular focus on the biotransformation pathways that have been identified in preclinical and clinical studies.

The Question of Metabolite V

Initial inquiries into the metabolism of Sulofenur sought to delineate a specific pathway leading to a designated "metabolite V." However, a thorough review of the scientific literature does not support the existence of a consistently identified or characterized metabolite with this designation. One study synthesized a compound, N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea, which was labeled as "V" for the purposes of their investigation. This research concluded that this specific compound was not an intermediate in the metabolic formation of 2-amino-5-chlorophenyl sulfate (metabolite II) from a related sulfonylurea, LY181984.[1] Therefore, this guide will focus on the primary, well-documented metabolic pathways of Sulofenur.

Primary Metabolic Pathway: Formation of p-Chloroaniline

The most significant metabolic pathway for Sulofenur involves its breakdown to form p-chloroaniline. This biotransformation is considered a key event in the drug's metabolism and is directly linked to its observed toxicities, particularly methemoglobinemia and anemia, which were dose-limiting factors in Phase I clinical trials.[1] Evidence from studies in mice, rats, monkeys, and humans has confirmed the formation of p-chloroaniline metabolites from Sulofenur.[1]

The metabolic cleavage of the sulfonylurea bridge in Sulofenur leads to the release of p-chloroaniline. This reactive intermediate is then subject to further metabolism, primarily through oxidation and subsequent conjugation reactions.

Diagram: Sulofenur Metabolism to p-Chloroaniline

Caption: Metabolic pathway of Sulofenur leading to the formation of p-chloroaniline and a subsequent metabolite, which is linked to toxicity.

Experimental Methodologies for Metabolite Identification

The identification and quantification of Sulofenur and its metabolites have been achieved through a combination of in vivo and in vitro experimental approaches.

In Vivo Studies

-

Animal Models: Studies have been conducted in various animal models, including mice, rats, and monkeys, to investigate the metabolism and toxicity of Sulofenur.[1]

-

Sample Collection: Biological samples such as urine, feces, and plasma are collected at various time points after administration of Sulofenur.

-

Analytical Techniques: High-Performance Liquid Chromatography (HPLC) is a primary technique used for the separation and quantification of the parent drug and its metabolites. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for the structural elucidation of the metabolites.[1]

In Vitro Studies

-

Cellular Systems: While specific in vitro studies on Sulofenur metabolism are not extensively detailed in the provided search results, general methodologies for studying drug metabolism in vitro involve the use of liver microsomes, hepatocytes, or other cellular systems. These systems allow for the investigation of specific enzyme kinetics and metabolic pathways in a controlled environment.

Workflow for Metabolite Identification

Caption: A generalized experimental workflow for the identification and characterization of Sulofenur metabolites from in vivo studies.

Quantitative Data

Quantitative data on the metabolism of Sulofenur is crucial for understanding its pharmacokinetic profile and dose-dependent toxicity. The available literature indicates a correlation between the amount of the p-chloroaniline metabolite (2-amino-5-chlorophenyl sulfate) formed and the propensity of a series of diarylsulfonylureas to induce methemoglobin formation in mice.[1]

Table 1: Correlation of Metabolism and Toxicity

| Compound Series | Formation of p-Chloroaniline Metabolite (II) | Methemoglobin Formation |

| Diaryl-substituted sulfonylureas | Correlated | Correlated |

Note: Specific quantitative values for enzyme kinetics, metabolite concentrations, and reaction rates for the formation of p-chloroaniline from Sulofenur are not detailed in the provided search results. Further targeted pharmacokinetic studies would be required to establish these parameters.

Conclusion

The primary metabolic pathway of Sulofenur involves the formation of p-chloroaniline, a metabolite strongly associated with the drug's dose-limiting toxicities. While the concept of a "metabolite V" has been explored in a limited context with a related compound, it is not a recognized metabolite of Sulofenur based on current scientific literature. Future research in the field of Sulofenur metabolism should focus on quantifying the kinetics of p-chloroaniline formation and identifying the specific enzymes involved in this critical biotransformation step. A deeper understanding of these processes will be invaluable for the design of safer and more effective diarylsulfonylurea-based therapeutic agents.

References

In Vivo Formation of Sulforaphane Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the in vivo metabolic fate of sulforaphane (SFN), a potent isothiocyanate derived from cruciferous vegetables. The focus is on the formation of its major metabolites through the mercapturic acid pathway. While the query specified "Sulofenur metabolite V," extensive literature review suggests a likely reference to the well-documented metabolites of sulforaphane, as "Sulofenur" does not correspond to a known compound in this context. This document details the metabolic pathways, presents quantitative data from in vivo studies, outlines relevant experimental protocols, and provides visual diagrams to elucidate these processes.

Metabolic Pathway of Sulforaphane

Upon absorption, sulforaphane is primarily metabolized via the mercapturic acid pathway. This process involves the conjugation of SFN with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). The resulting SFN-GSH conjugate is then sequentially catabolized to form SFN-cysteine-glycine (SFN-CG), SFN-cysteine (SFN-Cys), and finally SFN-N-acetylcysteine (SFN-NAC), which is the primary metabolite excreted in urine.[1][2]

Quantitative Data on Sulforaphane Metabolite Formation

The following tables summarize key quantitative data from in vivo studies on sulforaphane metabolism.

Table 1: Pharmacokinetic Parameters of Sulforaphane and its Metabolites in Rats

| Compound | Tmax (h) | Cmax (µM) | Half-life (h) |

| Sulforaphane | 4 | ~20 | 2.2 |

Data from a study in rats after a single oral dose of 50 µmol of sulforaphane.[3]

Table 2: Tissue Distribution of Sulforaphane Metabolites in Mice

| Tissue | Most Abundant Metabolite(s) |

| Small Intestine | SFN-GSH, SFN-Cys, SFN-NAC |

| Prostate | SFN-NAC |

| Kidney | SFN-Cys (at 6h) |

| Lung | SFN-GSH |

| Liver | SFN-GSH |

| Brain | SFN-GSH |

Metabolite distribution was measured 2 and 6 hours after oral gavage of sulforaphane (5 or 20 µmoles) in mice.[4]

Table 3: Validation of an LC-MS/MS Method for Sulforaphane and Metabolite Quantification in Human Plasma

| Analyte | Linear Range (nM) | Accuracy (% bias) | Reproducibility (%RSD) |

| SFN | 7.8 - 1000 | Good | < 11.9 |

| SFN-GSH | 3.9 - 1000 | 1.85 - 14.8 | < 5.73 |

| SFN-CG | 3.9 - 1000 | 1.85 - 14.8 | < 5.73 |

| SFN-Cys | 3.9 - 1000 | 1.85 - 14.8 | < 5.73 |

| SFN-NAC | 3.9 - 1000 | 1.85 - 14.8 | < 5.73 |

This table summarizes the performance of a validated analytical method for quantifying sulforaphane and its metabolites.[5]

Experimental Protocols

The following sections detail common methodologies for the in vivo study of sulforaphane metabolism.

Animal Studies

-

Animal Models: Male and female wild-type and Nrf2-knockout mice are commonly used to investigate the role of the Nrf2 pathway in sulforaphane metabolism.[4] Rats are also used for pharmacokinetic studies.[3]

-

Dosing: Sulforaphane is typically administered via oral gavage at doses ranging from 5 to 50 µmol.[3][4]

-

Sample Collection: Blood is collected at various time points to generate a pharmacokinetic profile. Tissues such as the liver, kidney, small intestine, colon, lung, brain, and prostate are harvested at specific time points post-dosing to assess metabolite distribution.[4]

Sample Preparation for LC-MS/MS Analysis

-

Plasma:

-

To 25 µL of plasma, add 100 µL of pre-chilled 0.1% formic acid in methanol containing an internal standard (e.g., 60 nM SFN-d8).[5]

-

Vortex and shake at 4°C for 4 minutes.[5]

-

Centrifuge at 1480 x g at 4°C for 10 minutes.[5]

-

Transfer 100 µL of the supernatant to a new tube and evaporate the solvent under a nitrogen stream.[5]

-

Reconstitute the sample in 100 µL of 0.1% formic acid in water, vortex, and sonicate in a water bath.[5]

-

Centrifuge at 1480 x g at 4°C for 10 minutes and transfer the supernatant to LC-MS vials for analysis.[5]

-

-

Tissue:

-

Homogenize the tissue sample.

-

Add 50 µL of 10% trifluoroacetic acid (TFA) in water and 5 µL of a 100 µM internal standard (e.g., deuterated SFN-NAC) to the homogenate and vortex vigorously.[4]

-

Freeze the homogenate at -80°C, then thaw and vortex again.[4]

-

Centrifuge at 11,600 x g at 4°C for 5 minutes.[4]

-

Filter the supernatant through a 0.2 µm pore size filter before LC-MS/MS analysis.[4]

-

LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is used for the sensitive and specific quantification of sulforaphane and its metabolites.[4][5]

-

Chromatography: A reverse-phase C18 column is typically used for separation.[5]

-

Mass Spectrometry: Detection is performed using multiple reaction monitoring (MRM) in positive ion mode. The precursor and product ions for each analyte are monitored for quantification.[4]

-

Quantification: Analyte concentrations are determined using a standard curve prepared with known concentrations of each compound.[4]

Conclusion

The in vivo formation of sulforaphane metabolites is a well-defined process primarily governed by the mercapturic acid pathway. This guide provides a foundational understanding of this metabolic cascade, supported by quantitative data and detailed experimental protocols. The methodologies outlined, particularly the use of LC-MS/MS, are crucial for the accurate quantification of sulforaphane and its metabolites in biological matrices, enabling further research into its pharmacokinetic profile and therapeutic potential.

References

Biological Significance of Sulofenur Metabolite V: An Overview of Available Data

Despite a comprehensive review of available scientific literature, a specific metabolite of the anticancer agent Sulofenur consistently identified as "metabolite V" with defined biological significance could not be found. While the metabolism of Sulofenur has been studied, leading to the identification of several metabolic products, a distinct entity referred to as "metabolite V" with associated quantitative biological activity data, detailed experimental protocols, and established roles in signaling pathways is not described in the public domain.

Sulofenur, with the chemical name N-(5-indanesulfonyl)-N'-(4-chlorophenyl)urea and also known as LY186641, is a diarylsulfonylurea that demonstrated antineoplastic activity in preclinical studies. Its metabolism has been investigated in various species, including mice, rats, monkeys, and humans, revealing extensive biotransformation.

One study on the metabolism of Sulofenur and related sulfonylureas mentions the investigation of a compound designated as "V," specifically N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea. However, this study concluded that this compound was not an intermediate in the metabolic pathway of a related sulfonylurea, and therefore its biological significance in the context of Sulofenur's action is not established[1][2].

Another line of investigation into Sulofenur's metabolism has focused on the formation of p-chloroaniline. This metabolic process is considered relevant to the dose-limiting toxicities of Sulofenur, such as methemoglobinemia and anemia, observed in Phase I clinical trials[1]. The formation of p-chloroaniline and its subsequent metabolites, like 2-amino-5-chlorophenyl sulfate, has been a significant area of research concerning the safety profile of Sulofenur[1].

References

- 1. Comparison of metabolism and toxicity to the structure of the anticancer agent sulofenur and related sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. datapdf.com [datapdf.com]

- 3. Kinetics of N-[(4-chlorophenyl)amino]carbonyl-2,3-dihydro-1H-indene-5-sulfonamide (LY186641) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Sulofenur metabolite V CAS number and properties

An in-depth analysis of the compound referenced as "Metabolite V" in comparative studies of Sulofenur metabolism reveals a substance critical to understanding the biotransformation and toxicological profile of this class of anticancer agents. While a publicly registered CAS number for a compound explicitly named "Sulofenur metabolite V" is not available, scientific literature designates N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea as compound "V" in research contextual to Sulofenur. This guide provides a comprehensive overview of this compound, its properties, metabolic significance, and the experimental protocols used in its study.

Compound Identification and Properties

N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea, referred to as compound V in metabolic studies, was synthesized and investigated to determine its potential role as a metabolic precursor to other metabolites of Sulofenur-related compounds.

Table 1: Physicochemical Properties of N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea (Compound V)

| Property | Value |

| Systematic Name | N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea |

| Molecular Formula | C₁₄H₁₃ClN₂O₂ |

| Molecular Weight | 276.72 g/mol |

| CAS Number | Not available in public databases |

Metabolic Pathway and Significance

Compound V was studied in the context of the metabolism of N-(4-tolyl)-N'-(4-chlorophenyl)urea (LY181984), a compound structurally similar to the anticancer agent Sulofenur. The primary focus of this research was to understand the formation of 2-amino-5-chlorophenyl sulfate (Metabolite II), a known metabolite of p-chloroaniline, which is also formed from Sulofenur. The metabolic studies aimed to determine if Compound V was an intermediate in the pathway leading to Metabolite II from LY181984.

The investigation revealed that Compound V is not a significant intermediate in the metabolic formation of Metabolite II from LY181984.[1][2] When administered orally to C3H mice, Compound V produced less of Metabolite II compared to an equivalent dose of LY181984.[2] Furthermore, the major urinary excretion product of Compound V was a different compound (VI), which was not observed as a metabolite of LY181984.[2] This indicates that the hydroxylation of the 4-chlorophenyl ring, leading to the formation of Compound V, is not the primary metabolic route for the production of Metabolite II from LY181984.

This metabolic relationship is crucial for understanding the structure-activity and structure-toxicity relationships of diarylsulfonylureas like Sulofenur. The formation of p-chloroaniline and its subsequent metabolites, such as Metabolite II, is linked to the methemoglobinemia observed as a dose-limiting toxicity of Sulofenur in clinical trials.[1]

Experimental Protocols

The study of Compound V involved its chemical synthesis and subsequent investigation of its metabolism in an animal model.

Synthesis of N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea (Compound V)

While the specific synthesis protocol for Compound V is not detailed in the provided information, analogous compounds are typically synthesized through the reaction of an isocyanate with an appropriate amine. In this case, it would likely involve the reaction of 4-tolyl isocyanate with 2-amino-5-chlorophenol.

In Vivo Metabolism Study

The metabolic fate of Compound V was investigated in C3H mice. The general protocol is as follows:

-

Dosing: C3H mice were administered a 100 mg/kg oral dose of Compound V.

-

Urine Collection: Urine was collected from the mice over a 24-hour period.

-

Metabolite Analysis: The collected urine was analyzed to identify and quantify the excreted metabolites. The amount of Metabolite II was specifically measured.

-

Comparative Analysis: The quantity of Metabolite II excreted after administration of Compound V was compared to the amount excreted after a 100 mg/kg oral dose of LY181984.

Hydrolytic Stability Assay

The stability of Compound V in aqueous solution was compared to that of Sulofenur and LY181984.

-

Incubation: The compounds were incubated in aqueous solutions at pH 5 and pH 7.4 at 37°C for 48 hours.

-

Degradation Measurement: The percentage of decomposition of each compound was determined at the end of the incubation period. Compound V showed slightly greater decomposition at pH 5 (62%) compared to Sulofenur (43%) and LY181984 (55%), with minimal decomposition at pH 7.4 (7%).[2]

This technical guide consolidates the available information on N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea (Compound V), providing researchers and drug development professionals with a foundational understanding of its properties and metabolic relevance in the context of Sulofenur and related diarylsulfonylureas.

References

Preliminary Cytotoxicity Assessment of Sulofenur and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available cytotoxicity data for the anticancer agent Sulofenur and its known metabolites. While specific preliminary cytotoxicity data for a designated "metabolite V" are not publicly available, this document summarizes the known metabolic pathways of Sulofenur and discusses the toxicological implications of its biotransformation. Detailed experimental protocols for relevant in vitro cytotoxicity assays are provided to guide future research, and signaling pathways and experimental workflows are visualized to facilitate understanding.

Introduction to Sulofenur

Sulofenur, N-(5-indanesulfonyl)-N'-(4-chlorophenyl)urea, is an investigational anticancer agent with a diarylsulfonylurea structure.[1] Its mechanism of action is considered novel, and it has demonstrated efficacy in a variety of solid-tumor in vivo models.[1] However, its clinical development has been hampered by dose-limiting toxicities, including methemoglobinemia and anemia, which are thought to be linked to its metabolic profile.[2] Understanding the cytotoxicity of Sulofenur's metabolites is therefore critical for a complete toxicological assessment and for guiding the development of safer analogues.

Metabolism of Sulofenur

In vivo studies in mice, rats, monkeys, and humans have shown that Sulofenur is extensively metabolized.[1] The primary metabolic transformations occur on the indane ring, leading to the formation of hydroxylated and keto derivatives. The major identified metabolites are:

-

1-hydroxyindanyl Sulofenur

-

1-ketoindanyl Sulofenur

-

3-hydroxyindanyl Sulofenur

-

3-ketoindanyl Sulofenur

In addition to these, dihydroxyindanyl secondary metabolites have also been detected.[1] A crucial and toxicologically significant metabolic pathway is the formation of p-chloroaniline.[2] The metabolic formation of p-chloroaniline is considered a plausible explanation for the methemoglobinemia and anemia observed in Phase I clinical trials of Sulofenur.[2]

Cytotoxicity Data

A thorough review of publicly available literature did not yield specific quantitative cytotoxicity data (e.g., IC50 values) for the 1-hydroxyindanyl, 1-ketoindanyl, 3-hydroxyindanyl, or 3-ketoindanyl metabolites of Sulofenur. Similarly, no data were found for a specifically designated "metabolite V".

The toxicity of Sulofenur is primarily attributed to the metabolic formation of p-chloroaniline. The propensity of a series of diarylsulfonylureas, including Sulofenur, to form p-chloroaniline has been shown to correlate with their capacity to induce methemoglobin formation.[2]

Table 1: Summary of Sulofenur Metabolites and Available Cytotoxicity/Toxicology Data

| Metabolite | Chemical Name | Summary of Cytotoxicity/Toxicology Data |

| Metabolite I | 1-hydroxyindanyl Sulofenur | No specific cytotoxicity data available in the public domain. |

| Metabolite II | 1-ketoindanyl Sulofenur | No specific cytotoxicity data available in the public domain. |

| Metabolite III | 3-hydroxyindanyl Sulofenur | No specific cytotoxicity data available in the public domain. |

| Metabolite IV | 3-ketoindanyl Sulofenur | No specific cytotoxicity data available in the public domain. |

| Toxic Metabolite | p-chloroaniline | Known to induce methemoglobinemia and anemia. Its formation is linked to the dose-limiting toxicities of Sulofenur.[2] |

Experimental Protocols

The following is a representative protocol for determining the in vitro cytotoxicity of a compound like a Sulofenur metabolite, based on the widely used MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To assess the metabolic activity of a cell culture as an indicator of cell viability following exposure to a test compound.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compound (Sulofenur metabolite)

-

Positive control (e.g., Doxorubicin)

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture human cancer cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Harvest cells using trypsin-EDTA and perform a cell count.

-

Seed 1 x 10^4 cells in 100 µL of medium per well in a 96-well plate.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions of the test compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

-

Include wells with medium alone (negative control), medium with DMSO (vehicle control), and medium with a known cytotoxic agent (positive control).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

-

Visualizations

Metabolic Pathway of Sulofenur

References

Sulofenur: A Comparative Analysis of Parent Drug and Metabolite Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sulofenur (also known by its developmental code LY181984) is a diarylsulfonylurea that has demonstrated antitumor activity in preclinical and clinical studies. Its mechanism of action and metabolic profile have been subjects of investigation to understand its efficacy and toxicity. This technical guide provides a comprehensive overview of the available scientific literature concerning Sulofenur and its metabolites, with a specific focus on comparing the biological activity of the parent drug to its metabolic products. While the query specifically mentioned a "Metabolite V," a thorough review of the published literature did not yield any metabolite of Sulofenur designated as such. Therefore, this document will focus on the known metabolites of Sulofenur, namely its hydroxy and keto derivatives, and its metabolism via the glutathione pathway.

Metabolism of Sulofenur

The metabolism of Sulofenur is a critical aspect of its pharmacology, influencing both its therapeutic and toxic effects. The primary metabolic pathways identified involve oxidation and conjugation.

-

Oxidative Metabolism: Sulofenur undergoes oxidation to form hydroxy and keto metabolites . Clinical studies have indicated that these metabolites have longer plasma half-lives than the parent drug. This prolonged exposure could contribute significantly to the overall biological effects observed.

-

Glutathione Conjugation: In vivo studies in rats have shown that Sulofenur is metabolized to a glutathione (GSH) conjugate of p-chlorophenyl isocyanate (CPIC). This suggests a bioactivation pathway where Sulofenur releases the reactive CPIC moiety, which is then detoxified by conjugation with GSH.

The following diagram illustrates the proposed metabolic pathways for Sulofenur.

Comparative Biological Activity

While direct quantitative comparisons of the antitumor activity between Sulofenur and its specific metabolites are not extensively detailed in the available literature, qualitative data and correlations with toxicological endpoints provide valuable insights.

| Compound | Antitumor Activity | Correlation with Methemoglobinemia (Toxicity) | Plasma Half-life |

| Sulofenur (Parent Drug) | Demonstrated in various cancer models. Inhibits NADH oxidase activity in tumor plasma membranes. | Lower correlation | Shorter |

| Hydroxy Metabolite | Activity not explicitly quantified, but likely contributes to the overall effect due to prolonged exposure. | Higher correlation | Longer |

| Keto Metabolite | Activity not explicitly quantified, but likely contributes to the overall effect due to prolonged exposure. | Higher correlation | Longer |

| GSH-CPIC Adduct | Considered a detoxification product, suggesting it is likely less active or inactive as an antitumor agent. | Not reported | Not reported |

Table 1. Summary of Biological Activity of Sulofenur and its Metabolites.

The higher correlation of the hydroxy and keto metabolites with methemoglobinemia, a dose-limiting toxicity of Sulofenur, strongly suggests that these metabolites are biologically active and may contribute to both the therapeutic and adverse effects of the drug.

Mechanism of Action

The primary mechanism of the antitumor action of Sulofenur that has been elucidated is the inhibition of a tumor-associated NADH oxidase.

This inhibition is specific, as structurally similar but inactive analogs of Sulofenur do not inhibit the enzyme. The disruption of this enzyme's activity is thought to interfere with the cancer cells' redox balance and proliferative capabilities.

Experimental Protocols

Detailed experimental protocols for the direct comparison of Sulofenur and its metabolites are not available in the literature. However, based on the studies conducted, the following methodologies would be appropriate for such a comparative analysis.

In Vitro Cytotoxicity Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Sulofenur and its metabolites against a panel of cancer cell lines.

-

Methodology:

-

Cell Culture: Culture selected cancer cell lines (e.g., human colon adenocarcinoma GC3, as used in previous studies) under standard conditions.

-

Compound Treatment: Seed cells in 96-well plates and treat with a serial dilution of Sulofenur, its hydroxy metabolite, and its keto metabolite for a specified period (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based assay (e.g., CellTiter-Glo®).

-

Data Analysis: Plot cell viability against compound concentration and determine the IC50 values using non-linear regression analysis.

-

NADH Oxidase Inhibition Assay

-

Objective: To compare the inhibitory potency of Sulofenur and its metabolites on the activity of tumor-associated NADH oxidase.

-

Methodology:

-

Membrane Preparation: Isolate plasma membranes from tumor cells known to express the target NADH oxidase.

-

Enzyme Assay: In a reaction mixture containing the isolated plasma membranes and NADH, initiate the reaction and monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm.

-

Inhibition Studies: Perform the assay in the presence of varying concentrations of Sulofenur and its metabolites to determine their respective inhibitory effects.

-

Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC50 or Ki values for each compound.

-

In Vivo Antitumor Efficacy Studies

-

Objective: To evaluate the in vivo antitumor activity of Sulofenur and its metabolites in a relevant animal model.

-

Methodology:

-

Animal Model: Utilize an appropriate xenograft or syngeneic tumor model in immunocompromised or immunocompetent mice, respectively.

-

Drug Administration: Once tumors are established, treat animals with Sulofenur and its metabolites at various dose levels and schedules.

-

Efficacy Assessment: Monitor tumor growth over time by caliper measurements. At the end of the study, excise tumors and record their weights.

-

Toxicity Monitoring: Monitor animal body weight and clinical signs of toxicity, including the assessment of methemoglobin levels in blood samples.

-

Conclusion

Sulofenur is an antitumor agent with a distinct mechanism of action involving the inhibition of a tumor-associated NADH oxidase. Its metabolism gives rise to hydroxy and keto derivatives that exhibit longer plasma half-lives and are correlated with the drug's primary toxicity, indicating their biological significance. While a metabolite specifically designated as "Metabolite V" for Sulofenur could not be identified in the public domain, the existing data strongly suggest that a comprehensive understanding of Sulofenur's activity requires the consideration of its oxidative metabolites. Further research is warranted to quantitatively assess the antitumor efficacy of these metabolites in direct comparison to the parent drug. Such studies would be invaluable for optimizing the therapeutic index of this class of compounds in future drug development efforts.

An In-depth Technical Guide to the Biological Targets of Sulforaphane Metabolites

Introduction

This technical guide provides a comprehensive overview of the known biological targets of the metabolites of Sulforaphane, a naturally occurring isothiocyanate derived from cruciferous vegetables. Upon ingestion, Sulforaphane (SFN) is metabolized through the mercapturic acid pathway, resulting in several key bioactive metabolites: Sulforaphane-Glutathione (SFN-GSH), Sulforaphane-Cysteinylglycine (SFN-CG), Sulforaphane-Cysteine (SFN-Cys), and Sulforaphane-N-Acetylcysteine (SFN-NAC). These metabolites are central to the pleiotropic effects of Sulforaphane, including its antioxidant, anti-inflammatory, and anticancer properties. This document details the direct molecular targets of these metabolites, presents quantitative data on their interactions, outlines relevant experimental methodologies, and visualizes the key signaling pathways involved.

Primary Biological Targets and Mechanisms of Action

The biological activity of Sulforaphane and its metabolites is primarily attributed to two key mechanisms: the activation of the Nrf2-antioxidant response element (ARE) pathway and the inhibition of histone deacetylases (HDACs).

-

Nrf2 Activation: Sulforaphane and its metabolites are potent inducers of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[1] The electrophilic nature of Sulforaphane and its metabolites allows them to react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[1] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, inducing their transcription.[1][3]

-

Histone Deacetylase (HDAC) Inhibition: Sulforaphane and its metabolites, particularly SFN-Cys and SFN-NAC, have been identified as inhibitors of HDAC activity.[4][5][6] HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, Sulforaphane metabolites promote histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis.[5][6]

Metabolite-Specific Biological Targets

While sharing the primary mechanisms of Nrf2 activation and HDAC inhibition, individual Sulforaphane metabolites have also been shown to interact with other specific biological targets.

-

Sulforaphane-Glutathione (SFN-GSH): As the initial and most prominent intracellular metabolite, SFN-GSH plays a crucial role in cellular redox homeostasis.[7][8] Its formation leads to a transient depletion of the cellular glutathione pool, which can act as a signal to trigger oxidative stress responses and subsequent cell fate decisions.[7][8] Additionally, SFN-GSH has been shown to directly inhibit the binding of the transcription factor NF-κB to its consensus DNA sequence.[9]

-

Sulforaphane-Cysteine (SFN-Cys): This metabolite has demonstrated specific effects in glioblastoma cells, including the downregulation of S100A4, a protein associated with metastasis, and the cell cycle-regulating proteins CDK4 and CDK6.[10][11] SFN-Cys has also been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[11]

-

Sulforaphane-N-Acetylcysteine (SFN-NAC): SFN-NAC is a major urinary metabolite and a biomarker of Sulforaphane intake.[12] It exhibits a longer half-life and greater permeability across the blood-brain barrier compared to the parent compound.[13] In glioblastoma cells, SFN-NAC induces autophagy through the activation of the ERK1/2 signaling pathway.[14]

Quantitative Data on Metabolite-Target Interactions

The following table summarizes the available quantitative data for the interaction of Sulforaphane and its metabolites with their biological targets.

| Metabolite/Compound | Target | Assay Type | Value | Cell Line/System |

| Sulforaphane | HDAC8 | Inhibition Assay | IC50 = 62.9 µM | C2C12 myotubes |

| Sulforaphane | Cell Proliferation | MTT Assay | IC50 values vary by cell line | Various cancer cell lines |

Note: Specific binding affinity data (e.g., Ki, Kd) for individual Sulforaphane metabolites with their targets are not extensively reported in the literature. The primary mechanism of action often involves covalent modification of target proteins rather than reversible binding.

Experimental Protocols

This section outlines the general methodologies employed in the cited research to identify and characterize the biological targets of Sulforaphane metabolites.

Metabolite Identification and Quantification

-

Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

-

Protocol Outline:

-

Sample Preparation: Biological samples (plasma, urine, cell lysates) are collected. Proteins are precipitated using an organic solvent (e.g., acetonitrile). The supernatant containing the metabolites is collected and dried.

-

Chromatographic Separation: The dried extract is reconstituted and injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A gradient of aqueous and organic mobile phases is used to separate the metabolites based on their physicochemical properties.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The metabolites are ionized (e.g., by electrospray ionization) and fragmented. Specific parent-daughter ion transitions are monitored for each metabolite (SFN, SFN-GSH, SFN-Cys, SFN-CG, SFN-NAC) for selective and sensitive quantification.

-

Data Analysis: The peak areas of the metabolites are compared to a standard curve of known concentrations to determine their absolute quantities in the original sample.[15]

-

Assessment of Nrf2 Pathway Activation

-

Method: Western Blotting for Nrf2 and Downstream Targets

-

Protocol Outline:

-

Cell Lysis: Cells treated with Sulforaphane or its metabolites are lysed to extract total protein.

-

Protein Quantification: The total protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for Nrf2, Keap1, and Nrf2 target proteins (e.g., NQO1, HO-1).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction for detection. The resulting bands indicate the protein levels.

-

Histone Deacetylase (HDAC) Activity Assay

-

Method: Fluorometric HDAC Activity Assay

-

Protocol Outline:

-

Nuclear Extraction: Nuclear extracts are prepared from cells treated with Sulforaphane metabolites.

-

Assay Reaction: The nuclear extract is incubated with a fluorogenic HDAC substrate.

-

Development: An HDAC assay developer is added, which releases a fluorophore from the deacetylated substrate.

-

Fluorescence Measurement: The fluorescence is measured using a fluorometer. The intensity of the fluorescence is inversely proportional to the HDAC activity.

-

Data Analysis: The HDAC activity in treated samples is compared to that in untreated controls to determine the extent of inhibition.

-

Cell Viability and Proliferation Assays

-

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Protocol Outline:

-

Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of Sulforaphane metabolites for a specified duration.

-

MTT Incubation: MTT reagent is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert the MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[16]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Sulforaphane metabolites and a general workflow for their target identification.

Caption: Nrf2 Signaling Pathway Activation by Sulforaphane Metabolites.

Caption: Mechanism of Histone Deacetylase (HDAC) Inhibition.

Caption: General Experimental Workflow for Target Identification.

References

- 1. vitafenixsupplements.com [vitafenixsupplements.com]

- 2. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring Sulforaphane and Its Metabolites in Human Plasma: A High Throughput Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Research Portal [rex.libraries.wsu.edu]

- 6. Sulforaphane inhibits histone deacetylase in vivo and suppresses tumorigenesis in Apc-minus mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GSH Levels Serve As a Biological Redox Switch Regulating Sulforaphane-Induced Cell Fate in Human Lens Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Sulforaphane-cysteine inhibited migration and invasion via enhancing mitophagosome fusion to lysosome in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sulforaphane-cysteine downregulates CDK4 /CDK6 and inhibits tubulin polymerization contributing to cell cycle arrest and apoptosis in human glioblastoma cells | Aging [aging-us.com]

- 12. Human Metabolome Database: Showing metabocard for Sulforaphane-N-acetylcysteine (HMDB0061113) [hmdb.ca]

- 13. karger.com [karger.com]

- 14. Sulforaphane-N-Acetyl-Cysteine Induces Autophagy Through Activation of ERK1/2 in U87MG and U373MG Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantitative measurement of sulforaphane, iberin and their mercapturic acid pathway metabolites in human plasma and urine using liquid chromatography-tandem electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel Sulforaphane Analog Disrupts Phosphatidylinositol-3-Kinase-Protein Kinase B Pathway and Inhibits Cancer Cell Progression via Reactive Oxygen Species-Mediated Caspase-Independent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on Sulofenur Metabolite V: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

October 24, 2025

Abstract

This technical guide provides a concise summary of the publicly available early-stage research concerning Sulofenur metabolite V, identified as N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea. The primary focus of existing research has been to investigate its potential role as a metabolic intermediate in the biotransformation of related sulfonylurea compounds. This document synthesizes the available data, presents it in a structured format, and clarifies the known metabolic context of this compound. Due to the limited scope of published studies, this guide also highlights areas where information regarding the synthesis, specific biological activities, and detailed experimental protocols for this compound is not yet available in the public domain.

Introduction

Sulofenur is an antineoplastic agent belonging to the class of diarylsulfonylureas. The metabolism of Sulofenur and related compounds is a critical area of investigation to understand their efficacy and toxicity profiles. One area of study has been the metabolic formation of p-chloroaniline, a potentially toxic metabolite, from Sulofenur and similar compounds. In this context, a hydroxylated analog, referred to as metabolite V, was synthesized and studied to determine its role as a potential precursor to other metabolites.

Chemical Identity of Metabolite V

Metabolite V has been identified as N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea.

Table 1: Chemical Identification of Metabolite V

| Parameter | Information |

| Systematic Name | N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea |

| Synonym | Metabolite V (in the context of Sulofenur-related research) |

| CAS Number | Not explicitly available in the reviewed literature |

| Molecular Formula | C₁₄H₁₃ClN₂O₂ |

| Chemical Structure | (A specific structural diagram is not available in the initial search results) |

Role in Metabolism

Early research investigated whether N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea (Metabolite V) serves as an intermediate in the metabolic pathway of a related sulfonylurea, N-(4-tolyl)-N'-(4-chlorophenyl)urea (LY181984), leading to the formation of 2-amino-5-chlorophenyl sulfate (Metabolite II).

Quantitative Data

The following table summarizes the comparative excretion of a key metabolite (Metabolite II) after oral administration of N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea (Metabolite V) and a related compound, LY181984, in C3H mice.

Table 2: Comparative Excretion of Metabolite II in C3H Mice

| Compound Administered | Dosage | Excreted Metabolite II (in 24h) | Reference |

| N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea (V) | 100 mg/kg (oral) | Less than LY181984 | [2] |

| N-(4-tolyl)-N'-(4-chlorophenyl)urea (LY181984) | 100 mg/kg (oral) | Greater than V | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and in vivo studies of N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea are not fully available in the reviewed literature. The available information indicates the following:

-

Synthesis: Compound V was synthesized for metabolic studies.[2] The specific synthetic route and characterization data are not provided in the abstracts.

-

In Vivo Metabolism Study:

Signaling Pathways and Biological Activity

There is no information available in the reviewed literature regarding specific signaling pathways modulated by N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea or its independent biological activities. The research has been confined to its role as a potential metabolic intermediate.

Visualizations

Metabolic Investigation Workflow

The following diagram illustrates the logical workflow of the investigation into the role of Metabolite V in the metabolism of a related sulfonylurea.

Conclusion and Future Directions

The early-stage research on this compound, N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea, is limited to its investigation as a potential metabolic intermediate of a structurally related compound. The available evidence suggests it is not on the primary metabolic pathway leading to the formation of 2-amino-5-chlorophenyl sulfate from N-(4-tolyl)-N'-(4-chlorophenyl)urea. Significant gaps in knowledge exist regarding its synthesis, physicochemical properties, independent biological activity, and its effect on cellular signaling pathways. Future research would be necessary to fully characterize this molecule and determine if it has any pharmacological or toxicological relevance.

References

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantification of Sulforaphane and its Metabolites in Biological Matrices

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulforaphane (SFN) is a naturally occurring isothiocyanate found in cruciferous vegetables, such as broccoli and cabbage, that has garnered significant interest for its potential health benefits, including antioxidant and anti-cancer properties.[1][2] Upon ingestion, sulforaphane is metabolized, primarily through the mercapturic acid pathway, into several metabolites, including sulforaphane-glutathione (SFN-GSH) and sulforaphane-N-acetylcysteine (SFN-NAC).[1][3] Accurate quantification of sulforaphane and its metabolites in biological matrices is crucial for pharmacokinetic studies, understanding its bioavailability, and elucidating its mechanism of action. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of sulforaphane and its major metabolites. While this protocol focuses on the well-documented metabolites SFN-GSH and SFN-NAC, it can be adapted for the quantification of other potential metabolites, such as a hypothetical "metabolite V," with appropriate optimization of mass spectrometry parameters.

Experimental Protocols

This section provides a detailed methodology for the quantification of sulforaphane and its metabolites in plasma samples.

Sample Preparation

A critical step in the bioanalysis of sulforaphane is the sample preparation, which aims to extract the analytes of interest from the complex biological matrix and minimize matrix effects.[4][5] Due to the reactive nature of sulforaphane, which can conjugate with protein thiols, a thiol-blocking agent such as iodoacetamide (IAA) can be used to improve recovery.[6]

Materials:

-

Plasma samples

-

Methanol-formic acid (100:0.1, v/v)[7]

-

Internal Standard (IS) solution (e.g., Sulforaphene)[7]

-

Iodoacetamide (IAA) solution (optional, for improved recovery)[6]

-

Centrifuge

-

Vortex mixer

Procedure:

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma, add 20 µL of the internal standard solution.

-

(Optional) Add 10 µL of IAA solution and vortex briefly to block free thiols.[6]

-

Add 300 µL of ice-cold methanol-formic acid (100:0.1, v/v) to precipitate proteins.[7]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[8]

Liquid Chromatography

Chromatographic separation is essential to resolve sulforaphane and its metabolites from endogenous interferences.[9]

LC Parameters:

| Parameter | Condition |

|---|---|

| Column | Develosil 3 µm RP-Aqueous C30, 140Å[7] |

| Mobile Phase A | 5:95 (v/v) acetonitrile-water with 10 mM ammonium acetate and 0.2% formic acid[7] |

| Mobile Phase B | 95:5 (v/v) acetonitrile-water with 10 mM ammonium acetate and 0.2% formic acid[7] |

| Flow Rate | 0.3 mL/min[10] |

| Injection Volume | 10 µL |

| Column Temp. | 40°C |

| Gradient | 15-minute linear gradient[7] |

Mass Spectrometry

Tandem mass spectrometry provides the selectivity and sensitivity required for accurate quantification at low concentrations.[11]

MS/MS Parameters:

| Parameter | Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive[10] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be optimized for Sulforaphane, its metabolites, and the internal standard. For Sulforaphane, the [M+H]+ ion is m/z 178.[2] |

| Collision Energy | To be optimized for each analyte |

| Dwell Time | 100 ms |

Data Presentation

The performance of the LC-MS/MS method should be evaluated through a comprehensive validation process.[12][13] The following tables summarize the expected quantitative data for method validation.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

|---|---|---|---|

| Sulforaphane | 1 - 20,000[7] | >0.99[7] | 1[7] |

| SFN-NAC | 10 - 20,000[7] | >0.99[7] | 10[7] |

| SFN-GSH | 10 - 20,000[7] | >0.99[7] | 10[7] |

Table 2: Accuracy and Precision

| Analyte | QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |

|---|---|---|---|---|

| Sulforaphane | Low | 3 | < ±15% | < 15% |

| Medium | 1000 | < ±15% | < 15% | |

| High | 15000 | < ±15% | < 15% | |

| SFN-NAC | Low | 30 | < ±15% | < 15% |

| Medium | 1000 | < ±15% | < 15% | |

| High | 15000 | < ±15% | < 15% | |

| SFN-GSH | Low | 30 | < ±15% | < 15% |

| Medium | 1000 | < ±15% | < 15% |

| | High | 15000 | < ±15% | < 15% |

Table 3: Recovery and Matrix Effect

| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

|---|---|---|---|

| Sulforaphane | 100 | ~90%[10] | < 15% |

| SFN-NAC | 100 | ~90%[10] | < 15% |

| SFN-GSH | 100 | ~90%[10] | < 15% |

Visualizations

Metabolic Pathway of Sulforaphane

The primary metabolic route for sulforaphane is the mercapturic acid pathway, which involves conjugation with glutathione, followed by enzymatic cleavage and N-acetylation.[1][3]

References

- 1. researchgate.net [researchgate.net]

- 2. UQ eSpace [espace.library.uq.edu.au]

- 3. Sulforaphane rewires central metabolism to support antioxidant response and achieve glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Bioavailable Sulforaphane Quantitation in Plasma by LC-MS/MS Is Enhanced by Blocking Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and validation of an LC-MS-MS method for the simultaneous determination of sulforaphane and its metabolites in rat plasma and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. scispace.com [scispace.com]

- 10. Simultaneous determination of sulforaphane and its major metabolites from biological matrices with liquid chromatography-tandem mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. japsonline.com [japsonline.com]

- 12. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. resolian.com [resolian.com]

Synthesis Protocol for Sulofenur Metabolite V Standard: Information Not Publicly Available

Despite a comprehensive search of available scientific literature, a specific chemical structure and corresponding synthesis protocol for a compound identified as "Sulofenur metabolite V" could not be located. As a result, the generation of detailed application notes and protocols for its synthesis is not possible at this time.

The term "metabolite V" appears to be an internal or non-standardized designation, as it is not referenced in published metabolic studies of Sulofenur. Scientific literature on the metabolism of Sulofenur primarily describes biotransformation pathways such as the formation of p-chloroaniline and products of benzylic hydroxylation. However, these studies do not assign numerical or alphabetical labels to the resulting metabolites in a manner that would allow for the definitive identification of a "metabolite V."

For the development of a synthesis protocol for a metabolite standard, the precise chemical structure is an absolute prerequisite. This information is fundamental for devising a synthetic route, selecting appropriate reagents and reaction conditions, and establishing methods for purification and analytical characterization.

Researchers, scientists, and drug development professionals seeking to work with a specific Sulofenur metabolite are advised to consult internal documentation or the primary researchers who have used the "metabolite V" designation to obtain its chemical structure. Once the structure is known, a custom synthesis can be designed and executed.

General Approach to Metabolite Synthesis

Should the structure of this compound become available, a general workflow for developing a synthesis protocol would involve the following key stages. This hypothetical workflow is presented to guide future efforts.

Caption: Hypothetical workflow for the synthesis and standardization of a drug metabolite.

We recommend that any future work on the synthesis of Sulofenur metabolites be based on confirmed chemical structures from reliable sources.

Application Notes and Protocols for Cell-Based Assays to Evaluate the Activity of Sulforaphane and its Metabolites

A Note on Terminology: Initial searches for "Sulofenur metabolite V" did not yield specific results. It is highly probable that this is a typographical error for "Sulforaphane," a well-researched isothiocyanate derived from cruciferous vegetables with established anti-cancer properties. These application notes and protocols therefore focus on Sulforaphane and its known biologically active metabolites. The designation "metabolite V" will be used as a placeholder for a representative Sulforaphane metabolite, such as Sulforaphane-N-acetylcysteine (SFN-NAC), which is a major metabolite found in urine.

Introduction

Sulforaphane (SFN) is a potent anti-cancer agent that exerts its effects through multiple mechanisms, including the induction of phase II detoxification enzymes, inhibition of cell proliferation, and induction of apoptosis.[1][2][3] SFN is metabolized in the body via the mercapturic acid pathway, resulting in the formation of several metabolites, including sulforaphane-glutathione (SFN-GSH), sulforaphane-cysteine (SFN-Cys), and sulforaphane-N-acetylcysteine (SFN-NAC).[4] These metabolites have also been shown to possess chemopreventive activities.[4]

These application notes provide detailed protocols for a panel of cell-based assays to characterize and quantify the anti-cancer activity of Sulforaphane and its metabolites. The assays described herein are designed to assess key hallmarks of cancer, including cell viability and proliferation, apoptosis, cell migration, cell cycle progression, and the activation of the Nrf2 signaling pathway.

Key Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling pathway of Sulforaphane and a general workflow for evaluating the activity of its metabolites.

Caption: Simplified signaling pathway of Sulforaphane.

Caption: General experimental workflow for assaying metabolite activity.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described assays.

Table 1: Cell Viability (IC50 Values)

| Cell Line | Sulforaphane (µM) | Metabolite V (µM) | Doxorubicin (Positive Control) (µM) |

| MCF-7 (Breast) | |||

| PC-3 (Prostate) | |||

| HepG2 (Liver) | |||

| A549 (Lung) |

Table 2: Apoptosis Induction (% of Apoptotic Cells)

| Treatment (Concentration) | MCF-7 (%) | PC-3 (%) | HepG2 (%) | A549 (%) |

| Vehicle Control | ||||

| Sulforaphane (IC50) | ||||

| Metabolite V (IC50) | ||||

| Staurosporine (Positive Control) |

Table 3: Cell Cycle Distribution (% of Cells in Each Phase)

| Treatment (Concentration) | Cell Line | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | MCF-7 | |||

| Sulforaphane (IC50) | MCF-7 | |||

| Metabolite V (IC50) | MCF-7 | |||

| Nocodazole (Positive Control) | MCF-7 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8]

Materials:

-

Cancer cell lines (e.g., MCF-7, PC-3, HepG2, A549)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Sulforaphane and Metabolite V

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of Sulforaphane and Metabolite V in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Caspase-3 Activity Assay)

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[9][10][11][12]

Materials:

-

Cancer cell lines

-

Complete growth medium

-

Sulforaphane and Metabolite V

-

Caspase-3 colorimetric or fluorometric assay kit (containing cell lysis buffer, reaction buffer, DTT, and caspase-3 substrate like DEVD-pNA or Ac-DEVD-AMC)

-

96-well plate

-

Microplate reader (for colorimetric or fluorometric detection)

Protocol:

-

Seed cells in a 6-well plate and treat with Sulforaphane, Metabolite V (at their respective IC50 concentrations), and a positive control for apoptosis (e.g., staurosporine) for 24 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Resuspend the cell pellet in the provided cell lysis buffer and incubate on ice for 10 minutes.

-

Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.

-

Transfer the supernatant (cytosolic extract) to a new tube.

-

Determine the protein concentration of the lysate.

-

In a 96-well plate, add 50-100 µg of protein from each sample to separate wells.

-

Add the reaction buffer containing DTT to each well.

-

Add the caspase-3 substrate to each well to start the reaction.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance (405 nm for colorimetric) or fluorescence (Ex/Em = 380/460 nm for fluorometric) using a microplate reader.

-

Quantify the fold-increase in caspase-3 activity relative to the vehicle control.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.[13][14][15]

Materials:

-

Cancer cell lines

-

Complete growth medium

-

Sulforaphane and Metabolite V

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Protocol:

-

Seed cells into a 6-well plate and grow until they form a confluent monolayer.

-

Create a "wound" by gently scratching the monolayer with a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing Sulforaphane or Metabolite V at a non-toxic concentration (e.g., IC20). Include a vehicle control.

-

Capture images of the wound at 0 hours.

-

Incubate the plate at 37°C and capture images of the same wound area at different time points (e.g., 6, 12, and 24 hours).

-

Measure the width of the wound at each time point and calculate the percentage of wound closure relative to the 0-hour time point.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[16][17][18][19]

Materials:

-

Cancer cell lines

-

Complete growth medium

-

Sulforaphane and Metabolite V

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in a 6-well plate and treat with Sulforaphane, Metabolite V (at their IC50 concentrations), and a positive control for cell cycle arrest (e.g., nocodazole for G2/M arrest) for 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Nrf2 Activation Assay

This assay measures the activation of the transcription factor Nrf2, a key regulator of the cellular antioxidant response that is activated by Sulforaphane.[20][21][22][23][24][25]